m-PEG2-Br

説明

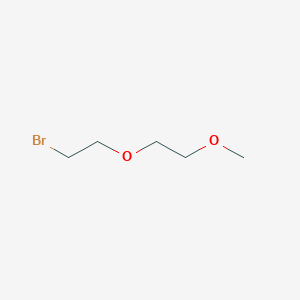

Structure

3D Structure

特性

IUPAC Name |

1-(2-bromoethoxy)-2-methoxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXJXNSHCKHFIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92450-98-1 |

Source

|

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-bromoethyl)-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92450-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30202494 |

Source

|

| Record name | 1-Bromo-3,6-dioxaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54149-17-6 |

Source

|

| Record name | 1-Bromo-2-(2-methoxyethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54149-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3,6-dioxaheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054149176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3,6-dioxaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3,6-dioxaheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG2-Br for Researchers and Drug Development Professionals

Core Summary

m-PEG2-Br, scientifically known as 1-Bromo-2-(2-methoxyethoxy)ethane, is a short, hydrophilic, heterobifunctional linker widely utilized in biomedical research and drug development. Its structure comprises a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with a terminal bromide group. This configuration makes it an invaluable tool for covalently linking molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications. The PEG component enhances aqueous solubility and biocompatibility, while the bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling the stable conjugation of various substrates.

Physicochemical and Quantitative Data

A comprehensive summary of the key quantitative properties of this compound is provided in the table below, facilitating easy reference for experimental design.

| Property | Value | Reference(s) |

| CAS Number | 54149-17-6 | [1][2] |

| Molecular Formula | C5H11BrO2 | [2] |

| Molecular Weight | 183.04 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 184.4 ± 15.0 °C at 760 mmHg | [2] |

| Density | 1.360 g/mL at 25 °C | [1] |

| Flash Point | 73.9 ± 0.0 °C | [2] |

| Purity | ≥95% | [1] |

| Storage Conditions | 2-8°C for long-term storage | [1] |

| Solubility | Soluble in water, chloroform, DCM, DMF, DMSO | [3] |

| SMILES | COCCOCCBr | [4] |

| InChI Key | HUXJXNSHCKHFIL-UHFFFAOYSA-N | [1] |

Chemical Structure of this compound

The chemical structure of this compound is fundamental to its function as a linker molecule.

References

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. researchgate.net [researchgate.net]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

m-PEG2-Br chemical properties

An In-depth Technical Guide to m-PEG2-Br: Core Chemical Properties and Applications

Introduction

Methoxy-polyethylene glycol-bromide with two ethylene (B1197577) glycol units (this compound), also known as 1-Bromo-2-(2-methoxyethoxy)ethane, is a bifunctional linker molecule widely utilized in chemical biology, drug development, and materials science. It features a methoxy-capped polyethylene (B3416737) glycol (PEG) chain that confers hydrophilicity and a terminal bromide group that serves as a reactive handle for covalent modification.[1][2][3] The defined, short PEG chain enhances the aqueous solubility of conjugated molecules, while the methoxy (B1213986) cap prevents unwanted crosslinking reactions.[2]

This guide provides a comprehensive overview of the core chemical properties of this compound, details experimental workflows for its application, and illustrates its role in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for designing and executing experiments, including determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | References |

| CAS Number | 54149-17-6 | [1][4][5] |

| Molecular Formula | C₅H₁₁BrO₂ | [4][5][6] |

| Molecular Weight | 183.04 g/mol | [4][5][6] |

| Appearance | Colorless liquid or oil | [4][5] |

| Boiling Point | 184.4 ± 15.0 °C at 760 mmHg | [6] |

| Density | 1.3 ± 0.1 g/cm³ | [6] |

| Flash Point | 73.9 ± 0.0 °C | [6] |

| Purity | ≥ 95% | [4][5] |

| SMILES Code | COCCOCCBr | [4][5] |

| Recommended Storage | Store at -5°C to -18°C, keep dry and avoid sunlight | [1][4][5] |

Applications in Bioconjugation and Drug Delivery

The primary utility of this compound stems from its role as a hydrophilic spacer and linker. It is particularly prominent in the construction of PROTACs.[6][7] PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[7] this compound serves as a building block for the linker connecting the E3 ligase ligand and the target protein ligand.[6][7] Its PEG nature can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2]

Beyond PROTACs, this compound is applicable in medical research, nanotechnology, and for modifying surfaces with functional coatings.[1] The terminal bromide can react with various nucleophiles (e.g., thiols, amines) to covalently attach the PEG moiety to proteins, peptides, or other molecules of interest.

Experimental Protocols and Methodologies

General Synthesis of PEG-Br

While specific, detailed synthesis protocols for this compound are proprietary, a general method for creating a PEG-Br derivative involves the reaction of a PEG diol with a brominating agent. A representative procedure is described for a higher molecular weight PEG, which can be adapted.

Objective: To replace a terminal hydroxyl group of a PEG molecule with a bromide.

Materials:

-

Polyethylene glycol (e.g., PEG 2000)

-

2-Bromobenzoyl chloride

-

Dichloromethane (DCM), dried

-

1 M Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether, cold and anhydrous

Protocol:

-

Dissolve the starting PEG material in dried dichloromethane.

-

Add the brominating agent (e.g., 2-bromobenzoyl chloride) to the solution.

-

Allow the reaction to proceed for approximately 6 hours at room temperature.[8]

-

After the reaction, wash the organic phase with 1 M NaOH solution to quench the reaction and remove acidic byproducts.[8]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.[8]

-

Filter the solution to remove the drying agent.

-

Precipitate the final product, PEG-Br, by adding the concentrated DCM solution to cold, anhydrous diethyl ether.[8]

-

Collect the resulting white powder and dry it under vacuum.[8] It is noted that low-melting point products may require purification via dialysis followed by lyophilization to ensure complete removal of residual solvents.[8]

General Workflow for Bioconjugation

The terminal bromide of this compound allows for its conjugation to biomolecules through nucleophilic substitution. The following is a generalized workflow for such a reaction, adapted from protocols for amine-reactive PEG linkers which follow a similar logic.[2][9]

Objective: To conjugate this compound to a target biomolecule (e.g., a protein containing a reactive thiol group).

Materials:

-

Target biomolecule (e.g., protein with cysteine residues)

-

This compound

-

Reaction Buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

-

Organic solvent (e.g., DMSO or DMF) for dissolving the PEG linker

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Protocol:

-

Preparation: Dissolve the target biomolecule in the Reaction Buffer to a desired concentration. Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO.

-

Conjugation Reaction: Add the this compound stock solution to the biomolecule solution. The molar ratio of the PEG linker to the biomolecule is a critical parameter that must be optimized to achieve the desired degree of labeling. A starting point is often a 10- to 50-fold molar excess of the linker.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[2] Reaction progress can be monitored using techniques like SDS-PAGE or mass spectrometry.

-

Quenching (Optional): The reaction can be stopped by adding a small molecule with a potent nucleophile (e.g., L-cysteine or β-mercaptoethanol) to consume any unreacted this compound.

-

Purification: Remove excess, unreacted this compound and other reaction byproducts from the conjugated product.[9] Common methods include dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC), which separate molecules based on size.[2][9]

-

Analysis and Characterization: Confirm the successful conjugation and purity of the final product. SDS-PAGE will show an increase in the molecular weight of the PEGylated protein compared to the unmodified version.[9] Mass spectrometry can provide a precise mass and confirm the number of PEG units attached.[9]

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows relevant to the application of this compound.

References

- 1. mPEG2-Br | CAS:54149-17-6 | Biopharma PEG [biochempeg.com]

- 2. benchchem.com [benchchem.com]

- 3. mPEG2-amine (CAS No.: 31576-51-9) - Biopharma PEG [biochempeg.com]

- 4. calpaclab.com [calpaclab.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | CAS#:54149-17-6 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of m-PEG2-Br

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1-bromo-2-(2-methoxyethoxy)ethane (m-PEG2-Br), a bifunctional molecule widely utilized as a linker in the development of pharmaceuticals and bioconjugates, most notably in the architecture of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts

This compound, with the chemical formula C5H11BrO2 and a molecular weight of 183.04 g/mol , features a methoxy-terminated diethylene glycol chain and a terminal bromide.[1][2] The polyethylene (B3416737) glycol (PEG) linker enhances the solubility and pharmacokinetic properties of the parent molecule, while the terminal bromide serves as a reactive handle for nucleophilic substitution, allowing for its conjugation to various substrates.[3][]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is through the bromination of its corresponding alcohol, 2-(2-methoxyethoxy)ethanol (B87266) (m-PEG2-OH), using a brominating agent such as phosphorus tribromide (PBr3).[5][6]

Chemical Reaction

The reaction proceeds via the conversion of the primary alcohol to a good leaving group by the phosphorus tribromide, which is then displaced by the bromide ion in an SN2 reaction.

Experimental Protocol

This protocol is adapted from established synthetic procedures.[5][6]

Materials:

-

2-(2-methoxyethoxy)ethanol (m-PEG2-OH)

-

Phosphorus tribromide (PBr3)

-

Diethyl ether (Et2O)

-

10% Sodium bicarbonate (NaHCO3) solution

-

Magnesium sulfate (B86663) (MgSO4)

-

Ice

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Nitrogen inlet

-

Oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 25 mL round-bottomed flask equipped with a magnetic stir bar and an addition funnel under a positive flow of nitrogen, add 15.60 mmol of 2-(2-methoxyethoxy)ethanol.

-

Cooling: Cool the flask in an ice bath with stirring for 15 minutes.

-

Addition of PBr3: Slowly add 7.81 mmol of phosphorus tribromide dropwise over a 10-minute period.

-

Reaction: Allow the mixture to gradually warm to room temperature and stir for 14 hours.

-

Heating: Heat the reaction mixture in a 90 °C oil bath for 1 hour, during which the solution will turn yellow.

-

Workup:

-

Cool the solution to room temperature.

-

Pour the reaction mixture onto a 30 g mixture of ice and water.

-

Carefully neutralize the solution by making it slightly basic with the addition of a 10% solution of NaHCO3.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product as a colorless oil.

-

Synthesis Data

| Parameter | Value | Reference |

| Starting Material | 2-(2-methoxyethoxy)ethanol | [5][6] |

| Reagent | Phosphorus tribromide | [5][6] |

| Molar Ratio (Alcohol:PBr3) | 2:1 | [5][6] |

| Reaction Time | 14 hours at room temperature, 1 hour at 90°C | [5][6] |

| Reported Yield | 93% | [5] |

Purification of this compound

While the initial workup may yield a product of sufficient purity for some applications, further purification may be necessary to remove unreacted starting material and byproducts.[5] The primary methods for purifying this compound are distillation and column chromatography.

Vacuum Distillation

Given its relatively high boiling point at atmospheric pressure (156 °C), vacuum distillation is the preferred method to avoid decomposition.[6]

Experimental Protocol:

-

Setup: Assemble a standard vacuum distillation apparatus.

-

Distillation: Heat the crude this compound under reduced pressure.

-

Fraction Collection: Collect the fraction that distills at 37-40 °C at a pressure of 0.01 mmHg.[6]

Column Chromatography

Silica (B1680970) gel column chromatography can also be employed for the purification of this compound. The polar nature of PEG-containing compounds can sometimes lead to streaking and poor separation on silica gel.[7] Careful selection of the eluent system is crucial for successful purification.

Experimental Protocol:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a suitable solvent system. Based on the polarity of the compound, a gradient elution is often effective. Start with a less polar system and gradually increase the polarity.

-

Suggested solvent systems for PEG-containing compounds include gradients of ethyl acetate (B1210297) in hexane, or methanol (B129727) in dichloromethane (B109758) or chloroform.[7]

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

A commercially available certificate of analysis for this compound indicates a purity of 99.13% as determined by GC.

Visualizations

Caption: Synthesis pathway of this compound from m-PEG2-OH.

Caption: General workflow for the purification and analysis of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of m-PEG2-Br in Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of m-PEG2-Br, a bifunctional molecule widely utilized not for its own biological activity, but as a critical component in the architecture of Proteolysis Targeting Chimeras (PROTACs). The core function of this compound is to act as a chemical linker, connecting a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase.[1][2][3] This guide will elucidate the mechanism by which PROTACs function and detail the pivotal role the this compound linker plays in the efficacy of these novel therapeutics.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are a revolutionary class of heterobifunctional molecules that do not inhibit a target protein's function but instead selectively eliminate it from the cell.[4][5] They achieve this by harnessing the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[6][] The mechanism is a cyclical, catalytic process.

The key steps are as follows:

-

Ternary Complex Formation: The PROTAC molecule, due to its two distinct ligands, simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a "target protein-PROTAC-E3 ligase" ternary complex.[][8]

-

Ubiquitination: Within the stabilized ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6][9] This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is now marked as "waste" and is recognized by the 26S proteasome.[5][8] The proteasome then unfolds and degrades the target protein into small peptides.

-

Recycling: After the POI is degraded, the PROTAC molecule and the E3 ligase are released and can participate in further rounds of degradation, acting in a catalytic manner.[][8]

The Critical Role of the this compound Linker

The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[9][10] The choice of linker, including its length, composition, flexibility, and attachment points, profoundly influences the formation and stability of the ternary complex.[9][11]

This compound is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are frequently employed in PROTAC design due to their distinct advantages:[11]

-

Hydrophilicity: PROTACs are often large, complex molecules with poor water solubility. The ethylene (B1197577) glycol units in PEG linkers impart hydrophilicity, which can significantly improve the aqueous solubility of the overall molecule.[8][11] This enhancement is crucial for improving cell permeability and bioavailability.[4]

-

Flexibility: The inherent flexibility of PEG chains allows the two ligands (for the POI and E3 ligase) to adopt optimal orientations for the formation of a stable and productive ternary complex.[4] This conformational freedom is vital for efficient ubiquitination.

-

Biocompatibility: PEG is a well-established biocompatible polymer used in many approved pharmaceutical products, reducing the likelihood of toxicity.[11]

The "this compound" nomenclature indicates a methoxy-capped polyethylene glycol chain with two ethylene glycol units, terminated with a bromine atom. The bromine serves as a reactive handle for chemical conjugation to one of the PROTAC's ligands during synthesis.

Data Presentation: Impact of PEG Linker on PROTAC Performance

The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase combination.[10] The following tables summarize representative quantitative data illustrating the impact of varying PEG linker lengths on key PROTAC performance metrics.

Table 1: Effect of PEG Linker Length on Ternary Complex Formation and Target Degradation [10]

| PROTAC ID | Linker Composition | Ternary Complex Affinity (KD, nM) | Target Degradation (DC50, nM) | Max. Degradation (Dmax, %) |

|---|---|---|---|---|

| PROTAC-A1 | 3-unit PEG | 55 | 75 | 92 |

| PROTAC-A2 | 6-unit PEG | 30 | 40 | 98 |

| PROTAC-A3 | 12-unit PEG | 80 | 110 | 85 |

| PROTAC-A4 | 21-unit PEG (analog) | 150 | 250 | 70 |

This data illustrates a common trend where an optimal linker length (e.g., 6-unit PEG) leads to the strongest ternary complex affinity and most potent degradation. Linkers that are too short or too long can lead to suboptimal geometry and reduced efficacy.

Table 2: Influence of PEG Linker Length on Physicochemical Properties [10]

| PROTAC ID | Linker Composition | Molecular Weight (Da) | cLogP | Aqueous Solubility (µM) |

|---|---|---|---|---|

| PROTAC-A1 | 3-unit PEG | 850 | 4.2 | 15 |

| PROTAC-A2 | 6-unit PEG | 982 | 3.8 | 35 |

| PROTAC-A3 | 12-unit PEG | 1246 | 3.1 | 70 |

| PROTAC-A4 | 21-unit PEG (analog) | 1642 | 2.2 | 150 |

This table demonstrates that increasing the PEG linker length generally decreases the calculated lipophilicity (cLogP) and increases aqueous solubility, which are often desirable properties for drug candidates.

Experimental Protocols

The development of an effective PROTAC requires rigorous chemical synthesis and biological evaluation. The following are generalized protocols for key experiments.

This protocol describes a general two-step method for synthesizing a PROTAC where the this compound linker is used to connect a POI ligand (with a suitable nucleophile like a phenol (B47542) or amine) to an E3 ligase ligand (with a carboxylic acid handle).

Step 1: Linker Conjugation to POI Ligand

-

Dissolution: Dissolve the POI ligand (containing a nucleophilic group, 1.0 eq) and this compound (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq) or cesium carbonate (Cs2CO3, 2.0 eq), to the reaction mixture.

-

Reaction: Stir the reaction at a specified temperature (e.g., 60-80 °C) for 2-16 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.

Step 2: Final PROTAC Synthesis (Amide Coupling)

-

Dissolution: Dissolve the purified POI-linker intermediate (1.0 eq) and the E3 ligase ligand (containing a carboxylic acid, 1.1 eq) in anhydrous DMF.

-

Coupling Reagent Addition: Add a peptide coupling reagent, such as HATU (1.2 eq), and an organic base, such as DIPEA (2.0 eq).[10]

-

Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.[10]

-

Purification: Once the reaction is complete, purify the final PROTAC molecule using preparative HPLC.

This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[5]

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with cold PBS, then add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.[5]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[5]

-

SDS-PAGE: Normalize the protein amounts for each sample, add loading buffer, and heat to denature. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10] Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection and Analysis: Wash the membrane again three times with TBST. Apply an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.[10] Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[10]

This biophysical assay can be used to measure the binding affinity and stability of the ternary complex.[5]

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

-

Fluorescent Tracer: Use a fluorescently labeled ligand that binds to either the POI or the E3 ligase.

-

Proteins: Prepare purified recombinant POI and E3 ligase proteins.

-

PROTAC: Prepare a serial dilution of the PROTAC molecule.

-

-

Assay Setup (in a 384-well plate): [10]

-

Add the assay buffer to all wells.

-

Add the serial dilution of the PROTAC.

-

Add the "partner" protein (the one that does not bind the fluorescent tracer) to all wells.

-

Add the fluorescently labeled tracer to all wells.

-

Initiate the binding reaction by adding the "target" protein (the one that binds the tracer) to all wells except for "no protein" controls.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.[5][10]

-

Measurement: Measure the fluorescence polarization (mP) on a compatible plate reader.[10]

-

Data Analysis: The formation of a higher molecular weight ternary complex causes the fluorescent tracer to tumble more slowly, increasing the FP signal. Plot the FP signal against the PROTAC concentration and fit the data to a suitable binding model to determine the affinity of ternary complex formation.[5]

Conclusion

This compound possesses no intrinsic mechanism of action in a biological context. Its significance lies in its role as a versatile and effective PEG-based linker for the synthesis of PROTACs. The physicochemical properties it imparts—namely hydrophilicity and flexibility—are critical for optimizing the solubility, permeability, and ultimate degradation efficacy of the final PROTAC molecule. A thorough understanding of the linker's role is essential for the rational design and optimization of novel protein degraders, and this compound represents a foundational tool for researchers in this revolutionary field of drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. targetmol.cn [targetmol.cn]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. precisepeg.com [precisepeg.com]

An In-depth Technical Guide to the Reactivity of m-PEG2-Br with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of methoxy-polyethylene glycol(2)-bromide (m-PEG2-Br), a bifunctional linker pivotal in bioconjugation, drug delivery systems, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details the core chemical principles, reaction kinetics, and optimized experimental protocols for the conjugation of this compound with various nucleophiles.

Core Reactivity Principles

This compound, with the chemical structure 1-Bromo-2-(2-methoxyethoxy)ethane, is a primary alkyl halide. Its reactivity is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom attached to the bromine, leading to the displacement of the bromide ion, which is an excellent leaving group.

The rate and success of this SN2 reaction are influenced by several key factors:

-

Nature of the Nucleophile: The reactivity of this compound is directly proportional to the strength of the attacking nucleophile. Nucleophilicity generally increases with basicity and polarizability. Therefore, soft nucleophiles like thiols (thiolates) are highly reactive, followed by amines. Alcohols and carboxylates are weaker nucleophiles and typically require stronger reaction conditions.

-

Solvent Effects: The choice of solvent is critical. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (ACN) are ideal for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it more available to attack the electrophilic carbon. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity and slows down the reaction rate.

-

Temperature: Increasing the reaction temperature generally accelerates the reaction rate by providing the necessary activation energy. However, elevated temperatures can also promote side reactions, such as elimination or degradation of sensitive substrates. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the integrity of the reactants.

-

Steric Hindrance: As a primary alkyl halide, this compound presents minimal steric hindrance, making it an excellent substrate for SN2 reactions. The accessibility of the electrophilic carbon allows for efficient attack by a wide range of nucleophiles.

Reactivity with Common Nucleophiles

The versatility of this compound allows for its conjugation to a variety of functional groups present in biomolecules and synthetic compounds. The general order of reactivity for common nucleophiles is:

Thiols > Amines > Alcohols / Phenols > Carboxylates

Reaction with Thiol Nucleophiles (Thiolation)

Thiol groups, particularly in their deprotonated thiolate form (-S⁻), are potent nucleophiles and react efficiently with this compound to form a stable thioether bond. This reaction is highly specific and is a cornerstone of bioconjugation, especially for modifying cysteine residues in proteins and peptides.

General Reaction Scheme:

Quantitative Data Summary:

While specific kinetic data for this compound is not extensively available in the reviewed literature, the following table provides illustrative reaction parameters based on the general principles of SN2 reactions with similar bromoalkanes. Yields are typically high under optimized conditions.

| Nucleophile (Example) | Solvent | Base | Temperature (°C) | Typical Reaction Time | Expected Yield |

| Cysteine derivative | DMF/Water (9:1) | DIPEA | 25 - 40 | 2 - 12 hours | > 90% |

| Aliphatic Thiol | Acetonitrile | Triethylamine | 25 | 1 - 6 hours | > 95% |

| Thiophenol | DMSO | K₂CO₃ | 25 - 50 | 4 - 16 hours | > 85% |

Detailed Experimental Protocol: Conjugation to a Thiol-Containing Molecule

-

Materials:

-

This compound

-

Thiol-containing substrate (e.g., a cysteine-containing peptide)

-

Anhydrous solvent (e.g., DMF or Acetonitrile)

-

Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Reaction vessel with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Under an inert atmosphere, dissolve the thiol-containing substrate (1.0 equivalent) in the anhydrous solvent.

-

Add the non-nucleophilic base (1.5 - 2.0 equivalents) to the solution and stir for 15 minutes at room temperature.

-

In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of the anhydrous solvent.

-

Add the this compound solution dropwise to the substrate solution.

-

Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40°C) to increase the reaction rate.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the product using column chromatography or HPLC as required.

-

Reaction with Amine Nucleophiles (Amination)

Primary and secondary amines are also strong nucleophiles that react readily with this compound to form secondary and tertiary amines, respectively. This reaction is fundamental for linking this compound to lysine (B10760008) residues in proteins or to other amine-functionalized molecules. A non-nucleophilic base is required to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

General Reaction Scheme:

Quantitative Data Summary:

The following table provides illustrative reaction parameters for the amination of this compound. To avoid over-alkylation of the amine, an excess of the amine substrate is sometimes used.

| Nucleophile (Example) | Solvent | Base | Temperature (°C) | Typical Reaction Time | Expected Yield |

| Primary Aliphatic Amine | Acetonitrile | DIPEA | 25 - 50 | 12 - 24 hours | > 80% |

| Aniline derivative | DMF | K₂CO₃ | 50 - 80 | 16 - 48 hours | > 70% |

| N-terminus of a Peptide | DMSO/Water (9:1) | DIPEA | 25 | 24 - 48 hours | Variable |

Detailed Experimental Protocol: Synthesis of an m-PEG2-Amine Conjugate

-

Materials:

-

This compound

-

Amine-containing substrate (e.g., a primary amine)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

-

Non-nucleophilic base (e.g., DIPEA or TEA)

-

Reaction vessel with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Set up the reaction vessel under an inert atmosphere.

-

Dissolve the amine-containing substrate (1.0 equivalent) in the anhydrous solvent.

-

Add the non-nucleophilic base (2.0 - 3.0 equivalents) to the solution.

-

Dissolve this compound (1.0 - 1.2 equivalents) in a small amount of the solvent and add it to the reaction mixture.

-

Stir the reaction at room temperature or heat to 40-60°C to drive the reaction to completion.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

-

Purify by column chromatography or other suitable methods.

-

Visualizing Reaction Mechanisms and Workflows

General SN2 Reaction Mechanism

The following diagram illustrates the concerted SN2 mechanism for the reaction of this compound with a generic nucleophile (Nu⁻).

Navigating the Solution: A Technical Guide to the Solubility of m-PEG2-Br in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methoxy-poly(ethylene glycol)₂-bromide (m-PEG2-Br), a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent in various organic solvents is critical for its effective use in synthesis, purification, and formulation. This document outlines its qualitative solubility profile, provides a detailed experimental protocol for determining precise solubility, and illustrates key concepts through visual diagrams.

Core Concepts: Understanding this compound Solubility

The solubility of this compound is governed by its distinct molecular structure, which features a short, hydrophilic di-ethylene glycol chain capped with a methoxy (B1213986) group, and a reactive bromoethyl terminus. This amphiphilic nature—a polar PEG portion and a less polar alkyl bromide—dictates its interaction with different organic solvents. Generally, this compound, like other short-chain PEG derivatives, exhibits favorable solubility in a range of polar organic solvents. The principle of "like dissolves like" is a key predictor of its behavior; solvents with polarity and hydrogen bonding capabilities similar to the ethylene (B1197577) glycol units will more effectively solvate the molecule.

Data Presentation: Qualitative Solubility of this compound

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative profile can be compiled from technical data sheets of similar short-chain PEG derivatives and general principles of polymer chemistry.[1][2] The following table summarizes the expected solubility of this compound in common organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the presence of moisture.

| Solvent Class | Specific Solvent | Predicted Solubility Profile | Rationale |

| Chlorinated | Dichloromethane (DCM) | Soluble | PEGs are generally soluble in chlorinated solvents.[3][] |

| Chloroform (B151607) | Soluble | Similar to DCM, chloroform is a good solvent for many PEG derivatives.[3][5] | |

| Ethers | Tetrahydrofuran (THF) | Soluble | THF is considered an effective solvent for PEGs.[5][6] |

| Esters | Ethyl Acetate | Moderately Soluble to Soluble | PEG has been shown to be soluble in ethyl acetate.[7] |

| Nitriles | Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent in which PEGs are known to dissolve.[8][9] |

| Amides | N,N-Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent and is an excellent solvent for PEGs.[3][5] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is another highly polar aprotic solvent that readily dissolves PEG compounds.[3][5] |

Experimental Protocol: Determination of Thermodynamic Solubility

To obtain precise quantitative solubility data for this compound, the "Saturation Shake-Flask" (SSF) method is the gold standard.[10][11] This protocol is adapted for the determination of this compound solubility in a chosen organic solvent.

Objective: To determine the equilibrium (thermodynamic) solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid or oil)

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI) or Gas Chromatography (GC) system if appropriate

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve for quantification.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid or a separate liquid phase is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of the organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker (e.g., at 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium. For short-chain molecules like this compound, 24 to 48 hours is typically adequate.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a period to allow the excess undissolved this compound to settle.

-

To ensure complete removal of undissolved solute, centrifuge the vials at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a chemically compatible syringe filter into a clean vial. This step is critical to remove any remaining solid microparticles.

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC).

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.

-

-

Data Reporting:

-

The solubility should be reported in units such as mg/mL or g/L at the specified temperature.

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. creativepegworks.com [creativepegworks.com]

- 5. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]

- 6. researchgate.net [researchgate.net]

- 7. Dynamics of Poly(ethylene glycol)-Tethered, pH Responsive Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labinsights.nl [labinsights.nl]

- 9. 聚乙二醇(PEG和PEO) [sigmaaldrich.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to the Stability and Storage of m-PEG2-Br

For researchers, scientists, and drug development professionals, understanding the stability and proper handling of reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for methoxy-PEG2-bromide (m-PEG2-Br), a commonly used bifunctional linker in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound, with the chemical structure COCCOCCBr, is a clear, colorless to pale yellow liquid. It features a short polyethylene (B3416737) glycol (PEG) spacer that imparts hydrophilicity, and a terminal bromide which serves as a reactive handle for nucleophilic substitution reactions.

| Property | Value | Source(s) |

| Molecular Formula | C5H11BrO2 | --INVALID-LINK-- |

| Molecular Weight | 183.04 g/mol | --INVALID-LINK-- |

| Appearance | Clear colorless to pale yellow liquid | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Primary Application | PROTAC Linker, Bioconjugation | --INVALID-LINK-- |

Stability Profile and Degradation Pathways

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate degradation processes.

-

Light: Exposure to light, particularly UV light, can promote the formation of reactive oxygen species that may lead to oxidative degradation of the PEG chain.

-

Oxygen: The presence of oxygen can lead to the oxidation of the polyethylene glycol backbone.

-

pH: The stability of the C-Br bond is susceptible to pH, with hydrolysis being a primary concern, especially under neutral to basic conditions.

Potential Degradation Pathways:

The primary degradation pathway for this compound in aqueous media is likely to be hydrolysis . The bromide is a good leaving group and can be displaced by a water molecule in a nucleophilic substitution reaction (SN1 or SN2) to form m-PEG2-OH and hydrobromic acid. This process will lead to a decrease in the pH of the solution over time.

Another potential degradation pathway is the oxidation of the PEG backbone . This can be initiated by light or the presence of trace metal ions and oxygen, leading to the formation of aldehydes, carboxylates, and peroxides. The aging of PEG solutions is often accompanied by a drop in pH and an increase in ionic strength.

Caption: Potential degradation pathways of this compound.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on information from various suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 8°C | To minimize the rate of chemical degradation.[1] |

| -20°C for long-term storage | Optimal for preserving the integrity of the compound. | |

| 2-8°C for short-term storage | Acceptable for short durations.[2] | |

| Atmosphere | Store under an inert atmosphere (e.g., Argon) | To prevent oxidation of the PEG chain. |

| Light | Protect from light | To avoid photo-induced degradation.[3] |

| Moisture | Keep in a dry place | To prevent hydrolysis.[3] |

For this compound in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Experimental Protocol for Stability Assessment

A stability-indicating analytical method is crucial for determining the shelf-life of this compound. High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) is a suitable technique, as PEGs lack a strong UV chromophore.

Objective: To develop and validate a stability-indicating HPLC-CAD method for this compound and to identify its major degradation products.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Formic acid

-

Forced degradation reagents: HCl, NaOH, H2O2

Instrumentation:

-

HPLC system with a gradient pump and autosampler

-

Charged Aerosol Detector (CAD)

-

High-Resolution Mass Spectrometer (HRMS) for peak identification

Methodology:

-

Chromatographic Conditions Development:

-

Column: A C18 or a polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v).

-

Gradient Elution: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

CAD Settings: Optimized according to the manufacturer's instructions.

-

-

Forced Degradation Studies:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 1N NaOH and keep at room temperature for 4 hours.

-

Oxidation: Add 3% H2O2 and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

-

Photostability: Expose the solution to UV light (254 nm) for 24 hours.

-

Neutralize the acidic and basic samples before injection.

-

-

Analysis and Data Interpretation:

-

Inject the stressed samples into the HPLC-CAD system.

-

Monitor for the appearance of new peaks and a decrease in the main this compound peak area.

-

A method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

-

Couple the HPLC system to an HRMS to identify the mass of the degradation products and propose their structures.

-

Caption: Workflow for this compound stability testing.

Application in PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The bromide end of the linker can react with a nucleophile on either the target protein ligand or the E3 ligase ligand to form a covalent bond.

Caption: Role of this compound in PROTAC synthesis.

By understanding the stability profile and adhering to the recommended storage and handling conditions, researchers can ensure the quality and reactivity of this compound, leading to more reliable and reproducible results in their drug discovery and development efforts.

References

An In-depth Technical Guide to m-PEG2-Br for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methoxy-polyethylene glycol-bromide (m-PEG2-Br), a heterobifunctional linker critical in the field of bioconjugation. With applications ranging from extending the half-life of therapeutic proteins to the construction of sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), a thorough understanding of this compound is essential for innovation in drug development.

Core Concepts and Properties of this compound

This compound, also known as 1-Bromo-2-(2-methoxyethoxy)ethane, is a short, discrete polyethylene (B3416737) glycol (dPEG®) linker.[1] Its structure consists of a methoxy-capped two-unit ethylene (B1197577) glycol chain, providing hydrophilicity, and a terminal bromide group, which serves as a reactive handle for covalent modification of biomolecules.[2] The bromide is an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions, the cornerstone of its utility in bioconjugation.[2]

The defined length and hydrophilic nature of the PEG spacer can enhance the aqueous solubility of the conjugated molecule and provide precise spatial control between the biomolecule and a payload.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Synonyms | 1-Bromo-2-(2-methoxyethoxy)ethane, 1-Bromo-3,6-dioxaheptane | [1] |

| CAS Number | 54149-17-6 | [1] |

| Molecular Formula | C5H11BrO2 | [1] |

| Molecular Weight | 183.04 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in water and most organic solvents | |

| Storage | Store at -5°C, keep in dry and avoid sunlight | [1] |

Mechanism of Bioconjugation: Reactivity with Protein Functional Groups

The primary mechanism of bioconjugation with this compound is nucleophilic substitution (SN2 reaction), where a nucleophilic functional group on a biomolecule attacks the carbon atom bearing the bromide, displacing it and forming a stable covalent bond. The most common nucleophilic targets on proteins are the thiol groups of cysteine residues and the primary amines of lysine (B10760008) residues and the N-terminus.[2][3]

Reaction with Cysteine Thiols

Cysteine residues are a prime target for site-specific modification due to the high nucleophilicity of the thiol group (-SH), especially in its deprotonated thiolate form (-S⁻).[4] The reaction of this compound with a cysteine residue results in the formation of a stable thioether bond.[4] This reaction is highly specific for cysteine under controlled pH conditions (typically pH 7.5-8.5), which favors the formation of the more reactive thiolate anion while minimizing reactions with other nucleophilic residues like lysine.[4]

Reaction with Lysine Amines

The primary amine (-NH2) of lysine residues and the N-terminus of a protein are also nucleophilic and can react with this compound. However, this reaction is generally less favorable than with thiols and often requires more forcing conditions, such as a higher pH (8.0-9.0), to deprotonate the amine and increase its nucleophilicity.[5] The reaction with amines results in the formation of a secondary amine linkage. It is important to note that proteins typically have multiple lysine residues on their surface, and targeting them with this compound can lead to a heterogeneous mixture of conjugated products.[3]

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to proteins. Optimization of reaction conditions is crucial for each specific biomolecule.

General Workflow for Bioconjugation with this compound

Caption: General experimental workflow for protein bioconjugation with this compound.

Protocol for Cysteine-Specific Protein Conjugation

This protocol is adapted from methodologies for similar bromo-PEG reagents.[4]

Materials:

-

Protein containing a free cysteine residue

-

This compound

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) if cysteines are in a disulfide bond

-

Quenching Reagent: 1 M L-cysteine or β-mercaptoethanol

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Remove the TCEP using a desalting column equilibrated with Reaction Buffer.

-

-

This compound Preparation:

-

Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

-

-

Quenching (Optional):

-

To quench any unreacted this compound, add a quenching reagent to a final concentration of 20-50 mM. Incubate for 30 minutes.

-

-

Purification:

-

Purify the conjugate from unreacted this compound, protein, and byproducts using SEC or IEX.[][7]

-

Table 2: Recommended Reaction Conditions for Cysteine-Specific Conjugation

| Parameter | Recommended Range | Rationale | References |

| pH | 7.5 - 8.5 | Promotes the formation of the more nucleophilic thiolate anion. | [4] |

| Temperature | 4°C to 25°C | Lower temperatures can minimize protein degradation during longer reaction times. | [4] |

| Reaction Time | 2 - 24 hours | Dependent on temperature, pH, and the specific protein's reactivity. | [4] |

| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | A molar excess drives the reaction towards completion. | [4] |

Purification and Characterization of this compound Conjugates

Purification is a critical step to remove unreacted reagents and byproducts.[] The choice of method depends on the physicochemical differences between the conjugate and the starting materials.

Table 3: Common Purification and Characterization Techniques

| Technique | Principle | Application | References |

| Size-Exclusion Chromatography (SEC) | Separates based on hydrodynamic radius. | Removes unreacted this compound and aggregates. PEGylated proteins elute earlier than unmodified proteins. | [][7] |

| Ion-Exchange Chromatography (IEX) | Separates based on net charge. | PEGylation can shield surface charges, altering elution profiles and allowing separation of species with different degrees of PEGylation. | [][7] |

| Reverse-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity. | Useful for analyzing the purity of the conjugate and separating isomers. | [] |

| SDS-PAGE | Separates based on molecular weight. | Shows a shift in the molecular weight of the protein upon successful conjugation. | [8] |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Determines the precise molecular weight. | Confirms the number of PEG molecules attached to the protein. | [9][10] |

Applications in Drug Development and Signaling Pathways

This compound is a valuable tool in the synthesis of complex biotherapeutics. One of its most significant applications is as a linker in the construction of PROTACs .[11]

PROTAC-Mediated Protein Degradation

PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker, for which this compound is a suitable component, plays a crucial role in orienting the two proteins to facilitate this process.[11]

Caption: PROTAC-mediated protein degradation pathway facilitated by a linker such as this compound.

Conclusion

This compound is a versatile and powerful tool for the bioconjugation of proteins and other biomolecules. Its well-defined structure, hydrophilicity, and reactive bromide group enable the precise engineering of bioconjugates with enhanced therapeutic properties. A thorough understanding of its reactivity and the optimization of conjugation and purification protocols are paramount to harnessing its full potential in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. creativepegworks.com [creativepegworks.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. enovatia.com [enovatia.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. biorxiv.org [biorxiv.org]

m-PEG2-Br as a PEGylation Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methoxy-polyethylene glycol (2) bromide (m-PEG2-Br), a short, heterobifunctional PEGylation reagent. This document details its chemical properties, reactivity, and applications in bioconjugation, with a focus on its use in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.

Core Properties of this compound

This compound is a valuable chemical tool characterized by a methoxy-capped two-unit polyethylene (B3416737) glycol (PEG) spacer terminated with a bromine atom. This structure provides a balance of hydrophilicity and specific reactivity, making it a versatile building block in complex molecule synthesis. The PEG component can enhance the aqueous solubility of conjugated molecules, a critical attribute for many therapeutic agents.[1][2]

The key feature of this compound is the terminal alkyl bromide. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of the m-PEG2- moiety to various molecules.[3][4]

Table 1: Physicochemical and Structural Data for this compound

| Property | Value | Reference(s) |

| Synonyms | 1-Bromo-2-(2-methoxyethoxy)ethane | [5] |

| CAS Number | 54149-17-6 | [5] |

| Molecular Formula | C₅H₁₁BrO₂ | [5] |

| Molecular Weight | 183.04 g/mol | [6] |

| Appearance | Colorless Liquid/Oil | - |

| Purity | Typically ≥95% | - |

| Storage Conditions | Store at -20°C, keep dry and avoid sunlight | - |

Reactivity and Mechanism of Action

The primary utility of this compound lies in its ability to act as an electrophile in SN2 (bimolecular nucleophilic substitution) reactions. The carbon atom attached to the bromine is electron-deficient and susceptible to attack by a nucleophile, which displaces the bromide ion to form a new, stable covalent bond.[4][7]

References

- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 2. biochempeg.com [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mPEG2-Br | CAS:54149-17-6 | Biopharma PEG [biochempeg.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. LON-CAPA Sn2 [s10.lite.msu.edu]

An In-depth Technical Guide to m-PEG2-Br Linkers for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-PEG2-Bromide (m-PEG2-Br), also known by its chemical name 1-Bromo-2-(2-methoxyethoxy)ethane, is a short, monodisperse polyethylene (B3416737) glycol (PEG) linker of significant interest in the fields of bioconjugation and drug development. Its structure, featuring a methoxy-terminated di-ethylene glycol chain and a reactive primary alkyl bromide, provides a unique combination of hydrophilicity, a defined spacer length, and reactivity towards various nucleophiles.[1] This technical guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the construction of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

The this compound linker is a versatile building block characterized by its defined chemical structure and reactivity. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 1-Bromo-2-(2-methoxyethoxy)ethane | [2][3] |

| Synonyms | This compound, 1-bromo-3,6-dioxaheptane | [3] |

| CAS Number | 54149-17-6 | [2][3] |

| Molecular Formula | C₅H₁₁BrO₂ | [2][3] |

| Molecular Weight | 183.04 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | ≥95% | [2][3] |

| Storage Conditions | Store at -5°C to -20°C, keep dry and avoid sunlight | [3] |

Synthesis of this compound

The synthesis of this compound is a straightforward process involving the bromination of di(ethylene glycol) monomethyl ether. A general laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis of 1-Bromo-2-(2-methoxyethoxy)ethane

Materials:

-

Di(ethylene glycol) monomethyl ether

-

Phosphorus tribromide (PBr₃)

-

Tetrahydrofuran (THF)

-

Ice/water mixture

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottomed flask

-

Magnetic stir bar

-

Addition funnel

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: In a 25 mL round-bottomed flask equipped with a magnetic stir bar and an addition funnel, place 15.60 mmol of di(ethylene glycol) monomethyl ether under a positive flow of nitrogen.[4]

-

Cooling: Stir the solution in an ice bath for 15 minutes.[4]

-

Addition of PBr₃: Slowly add 7.81 mmol of phosphorus tribromide dropwise over a 10-minute period.[4]

-

Reaction: Allow the solution to gradually warm to room temperature and stir for 14 hours. Following this, heat the solution in a 90°C oil bath for 1 hour, during which the solution will turn yellow.[4]

-

Work-up:

-

Extraction:

-

Extract the aqueous layer three times with 30 mL of diethyl ether.[4]

-

Combine the organic layers.

-

-

Drying and Concentration:

Reactivity and Applications in Bioconjugation

The primary utility of this compound in bioconjugation lies in its reactivity as a primary alkyl halide. The bromine atom serves as a good leaving group in bimolecular nucleophilic substitution (SN2) reactions.[5][6] This allows for the covalent attachment of the m-PEG2- moiety to various nucleophilic functional groups present on biomolecules, such as proteins, peptides, and small molecules.

Key Nucleophilic Targets:

-

Thiols (e.g., Cysteine residues): The thiol group is a potent nucleophile, especially in its deprotonated thiolate form, and readily reacts with this compound to form a stable thioether bond.[7] This reaction is highly efficient and is a common strategy for site-specific modification of proteins containing cysteine residues.[8]

-

Amines (e.g., Lysine residues, N-terminus): Primary and secondary amines can also act as nucleophiles to displace the bromide, forming a secondary or tertiary amine linkage, respectively.

-

Carboxylates (e.g., Aspartic acid, Glutamic acid, C-terminus): Carboxylate groups can be alkylated by this compound, although they are generally weaker nucleophiles than thiols and amines.

The SN2 reaction mechanism is a single-step, concerted process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to the simultaneous breaking of the carbon-bromine bond and formation of the new carbon-nucleophile bond.[5][6]

Application in PROTAC Synthesis

A prominent application of this compound is in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component of a PROTAC is crucial for its efficacy, influencing the formation of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties like solubility and cell permeability.[9]

The this compound linker can be sequentially coupled to the POI-binding ligand and the E3 ligase-binding ligand to construct the final PROTAC molecule. The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often large and hydrophobic PROTACs.

Experimental Protocols for Bioconjugation

Note: This is a generalized protocol and requires optimization for each specific biomolecule.

Generalized Protocol: Conjugation of this compound to a Cysteine-Containing Protein

Materials:

-

Cysteine-containing protein/peptide

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.5-8.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

-

Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer, HPLC system)

Procedure:

-

Protein Preparation:

-

Dissolve the protein/peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds, add a 2-5 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.

-

-

PEGylation Reaction:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Add the this compound stock solution to the protein solution to achieve a final molar ratio of 1.5 to 5-fold excess of the linker over the protein. The optimal ratio should be determined empirically.

-

Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring.

-

-

Quenching:

-

Add a molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted this compound.

-

-

Purification:

-

Purify the PEGylated protein from unreacted linker, protein, and other reaction byproducts using an appropriate method such as Size-Exclusion Chromatography (SEC).[10][11] Other methods like Ion Exchange Chromatography (IEX) or Reversed-Phase HPLC (RP-HPLC) can also be employed depending on the properties of the conjugate.[11]

-

-

Characterization:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to observe an apparent increase in molecular weight compared to the unmodified protein.[12]

-

Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF MS to confirm the precise molecular weight of the conjugate and determine the degree of PEGylation.[13][14][15][16]

-

HPLC: Use SEC-HPLC to assess purity and detect aggregates, or RP-HPLC to separate different PEGylated species.[17][18]

-

Quantitative Data and Stability

Quantitative data on the reaction kinetics and stability of this compound conjugates are not extensively reported. However, data from similar bromo-PEG linkers and the principles of SN2 reactions provide valuable insights.

Typical Reaction Conditions for Bromo-PEG Linkers:

| Parameter | Typical Range/Value | Rationale |

| pH | 7.5 - 8.5 | A slightly basic pH promotes the deprotonation of thiols to the more nucleophilic thiolate anion. |

| Temperature | Room Temperature | Balances reaction rate with protein stability. |

| Reaction Time | 4 - 12 hours | Dependent on the reactivity of the specific nucleophile and the desired conversion. |

| Molar Excess of Linker | 1.5 - 5 fold | A molar excess of the linker is typically used to drive the reaction towards completion. |

Stability of Linkages:

-

Thioether Bond: The thioether bond formed from the reaction of this compound with a thiol is generally considered highly stable under physiological conditions and is not readily cleaved.[19] It is more stable than linkages formed from maleimide-thiol reactions, which can be susceptible to retro-Michael addition.

-

Ether Backbone: The ethylene (B1197577) glycol ether linkages of the PEG chain are chemically stable and resistant to hydrolysis under a wide range of pH conditions.[20]

Conclusion

The this compound linker is a valuable and versatile tool for researchers, scientists, and drug development professionals. Its well-defined structure, hydrophilicity, and reactivity make it particularly suitable for the synthesis of complex bioconjugates, most notably PROTACs. While specific quantitative data for this compound reactions are limited, the established principles of SN2 chemistry and data from analogous bromo-PEG linkers provide a strong foundation for its successful application. The protocols and information presented in this guide offer a comprehensive starting point for the effective utilization of this compound in innovative therapeutic and research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. mPEG2-Br | CAS:54149-17-6 | Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 6. chem.libretexts.org [chem.libretexts.org]